レキシスロマイシン

概要

説明

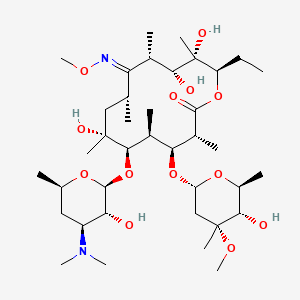

レキシスロマイシンは、エリスロマイシン A 9-メトキシムとしても知られており、エリスロマイシンの半合成誘導体です。マクロライド系抗生物質に属し、抗菌作用を示します。 レキシスロマイシンは、その改善された pH 安定性と疎水性により、体内での吸収が向上することが知られています .

科学的研究の応用

Lexithromycin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying macrolide antibiotics and their derivatives.

Biology: Investigated for its antibacterial properties against various bacterial strains.

Medicine: Explored for its potential use in treating bacterial infections, including those caused by resistant strains.

Industry: Utilized in the development of new antibiotics and pharmaceutical formulations

作用機序

レキシスロマイシンは、細菌におけるタンパク質合成を阻害することで、抗菌効果を発揮します。細菌リボソームの 50S サブユニットに結合し、ポリペプチドの出口トンネルを塞ぎます。 これにより、ペプチド鎖の伸長が阻止され、最終的に細菌の増殖が阻害されます . 分子標的としては、細菌リボソームの 23S rRNA が挙げられます .

生化学分析

Biochemical Properties

Lexithromycin, like other macrolides, prevents protein synthesis by binding to the ribosome at the polypeptide exit tunnel . This interaction inhibits the process of translation, thereby preventing the synthesis of essential proteins required for bacterial growth and survival .

Cellular Effects

Lexithromycin has been shown to reduce the intracellular accumulation of viral RNA and virus spread, as well as prevent virus-induced cell death, by inhibiting the SARS-CoV-2 entry into cells . This suggests that Lexithromycin may have potential antiviral properties in addition to its antibacterial activity.

Molecular Mechanism

The molecular mechanism of Lexithromycin involves the inhibition of protein synthesis in bacteria. It achieves this by binding to the ribosome, specifically at the polypeptide exit tunnel . This binding prevents the elongation of the polypeptide chain, thereby inhibiting protein synthesis .

Temporal Effects in Laboratory Settings

It is known that the effects of antibiotics can change over time due to factors such as drug stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Lexithromycin dosage in animal models have not been extensively studied. It is generally understood that the effects of antibiotics can vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Transport and Distribution

After Lexithromycin enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .

Subcellular Localization

As an antibiotic, it is expected to localize primarily in the bacterial cells it targets, where it binds to the ribosomes to exert its antibacterial effects .

準備方法

レキシスロマイシンは、エリスロマイシン A を修飾することによって合成されます。 主要なステップは、エリスロマイシン A の 9-ケト部分とメチルオキシムの反応であり、エリスロマイシン A 9-メトキシムが生成されます . この構造修飾により、化合物の安定性と吸収特性が向上します。 工業生産方法では通常、同様の反応条件を用いた大規模合成が行われ、高純度と高収率が確保されます .

化学反応の分析

レキシスロマイシンは、以下のものを含むさまざまな化学反応を起こします。

酸化: レキシスロマイシンは、特定の条件下で酸化されてオキシム誘導体を生成することができます。

還元: 還元反応により、オキシム基を元のケト基に戻すことができます。

置換: レキシスロマイシンは、置換反応に関与することができます。この反応では、官能基が他の基に置き換えられます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

レキシスロマイシンは、以下を含む幅広い科学研究への応用があります。

化学: マクロライド系抗生物質とその誘導体を研究するためのモデル化合物として使用されます。

生物学: さまざまな細菌株に対する抗菌特性について調査されています。

医学: 耐性菌株によるものも含め、細菌感染症の治療における潜在的な使用について研究されています。

類似化合物との比較

レキシスロマイシンは、以下のような他のマクロライド系抗生物質と比較されます。

エリスロマイシン: レキシスロマイシンの母体化合物であり、広範囲の抗菌活性を示すことが知られています。

アジスロマイシン: 半減期が長く、組織への浸透性が高いマクロライドです。

クラリスロマイシン: 酸安定性が向上し、経口吸収がより良い別のマクロライドです。

特性

IUPAC Name |

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZGUSZNXKOMCQ-SQYJNGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53066-26-5 | |

| Record name | Lexithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEXITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

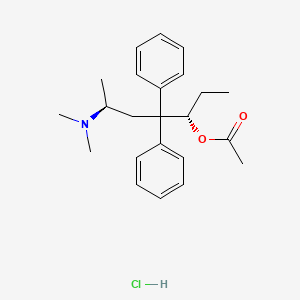

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

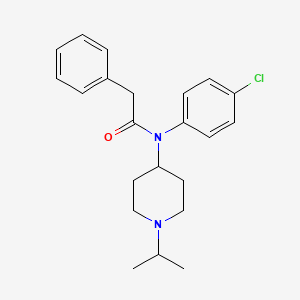

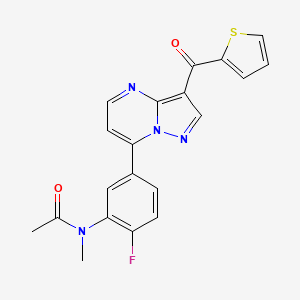

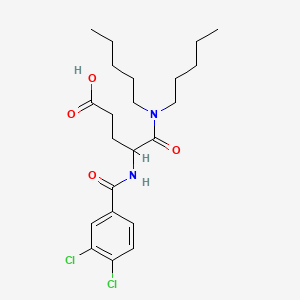

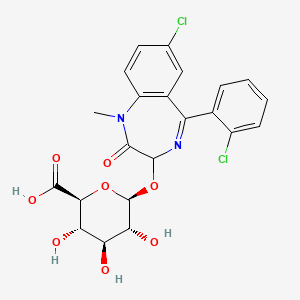

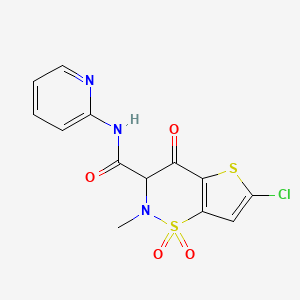

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。